![molecular formula C11H18Cl2N2O3 B1473146 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride CAS No. 1807982-51-9](/img/structure/B1473146.png)
2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride
Overview
Description
2-(1,4-Diazepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one dihydrochloride, also known as 2-DHP, is a heterocyclic compound with a wide range of applications in the fields of scientific research, drug development, and biochemistry. It is a white, odorless, crystalline solid with a molecular weight of 302.37 g/mol and a melting point of 175-176 °C. 2-DHP is soluble in water and ethanol, and is stable in air.
Scientific Research Applications
Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
A study by Dzedulionytė et al. (2022) outlined a general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, tetrahydro[1,4]diazepino[1,2-a]indol-1-one, and tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one derivatives. This synthesis involved a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to the target pyrazolo[1,5-a][1,4]diazepin-4-ones through oxirane ring-opening and direct cyclisation. The process demonstrates the chemical versatility and potential applications of such compounds in creating fused heterocyclic compounds (Dzedulionytė et al., 2022).
Transformation of 4-Substituted Tetrahydro-Pyrrolobenzodiazepines
Voskressensky et al. (2014) explored the three-component reaction of 4-substituted tetrahydro-pyrrolobenzodiazepines, which proceeds through the opening of the diazepine ring. This reaction highlights the potential of such chemical structures in synthesizing novel organic compounds with varied biological activities, suggesting the broader applicability of similar diazepine derivatives in synthetic chemistry (Voskressensky et al., 2014).
properties
IUPAC Name |
2-(1,4-diazepan-1-ylmethyl)-5-hydroxypyran-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.2ClH/c14-10-6-9(16-8-11(10)15)7-13-4-1-2-12-3-5-13;;/h6,8,12,15H,1-5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVUIEPQUAWJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=O)C(=CO2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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